molecular formula C24H20FN3OS B2944117 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole CAS No. 946349-30-0

2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole

Cat. No.: B2944117
CAS No.: 946349-30-0
M. Wt: 417.5
InChI Key: BHGRRIITGWKJCK-UHFFFAOYSA-N
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Description

2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a 4-fluoro group and a piperazine moiety linked to a biphenyl carbonyl group. This structure combines pharmacophoric elements known to influence receptor binding and pharmacokinetics. The benzothiazole scaffold is associated with diverse biological activities, including CNS modulation, while the fluorine atom enhances metabolic stability and bioavailability.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3OS/c25-20-7-4-8-21-22(20)26-24(30-21)28-15-13-27(14-16-28)23(29)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGRRIITGWKJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts in the Suzuki–Miyaura coupling reaction is common, and the process may be scaled up by employing continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and biphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, as outlined below:

Compound Core Structure Key Substituents Biological Activity/Properties
Target Compound : 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole Benzothiazole 4-fluoro; biphenyl-carbonyl-piperazine Hypothesized CNS activity (e.g., anti-dopaminergic/anti-serotonergic) due to structural analogy
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Acetyl-linked piperazine Biphenyl; 2-methoxyphenyl Anti-dopaminergic/anti-serotonergic activity; lower catalepsy induction in antipsychotic models
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile () Oxazole Dual 4-fluorophenyl; piperazine-carbonitrile Structural rigidity; fluorophenyl groups enhance metabolic stability and target affinity
(E)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-phenylthiazole () Thiazole-hydrazine Hydrazine linker; 4-fluorophenyl-piperazine Potential CNS activity via hydrazine-mediated receptor interaction
2-{4-[4-(Ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methoxy-7-methyl-1,3-benzothiazole () Benzothiazole Ethanesulfonyl benzoyl; 4-methoxy, 7-methyl Enhanced solubility via sulfonyl group; possible kinase or enzyme inhibition

Key Comparative Insights

Core Scaffold Differences :

  • The benzothiazole core in the target compound contrasts with oxazole () and thiazole () cores, which alter electron distribution and binding pocket compatibility. Benzothiazole’s aromaticity and planarity may favor interactions with hydrophobic receptor domains compared to oxazole’s reduced electron density .

Substituent Effects: The 4-fluoro group on benzothiazole (target) parallels fluorophenyl substitutions in and , which improve metabolic stability and blood-brain barrier penetration. QSAR models from suggest that fluorine’s electron-withdrawing effects correlate with enhanced anti-dopaminergic activity .

Pharmacokinetic Predictions :

  • QSAR models from highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical descriptors for antipsychotic activity. The target compound’s fluorine and biphenyl groups likely optimize QPlogBB, while the benzothiazole core may increase EA compared to acetyl-linked analogues .

Biological Activity Trends: Compounds with dual fluorinated aromatic systems (e.g., and the target) show superior receptor selectivity over non-fluorinated analogues. For example, the 2,3-dichlorophenyl derivative in exhibited lower catalepsy, suggesting fluorine’s role in mitigating side effects . Sulfonyl-containing derivatives () prioritize solubility but may trade off membrane permeability, whereas the target compound’s biphenyl group balances lipophilicity and target engagement .

Research Findings and Implications

  • Structural Optimization : The biphenyl-piperazine-benzothiazole architecture offers a promising template for CNS drug development, combining fluorine-enhanced bioavailability with rigid, target-specific interactions.
  • Activity Prediction : Based on ’s QSAR models, the target compound’s predicted QPlogBB (~0.5–1.0) and EA (~1.5 eV) align with compounds showing potent anti-dopaminergic activity .
  • Synthetic Feasibility : Analogues in and demonstrate scalable synthesis routes for benzothiazole derivatives, supporting further exploration of the target compound .

Biological Activity

The compound 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, focusing on its anticancer properties and other therapeutic potentials.

  • Molecular Formula : C24H27N5O
  • Molecular Weight : 401.51 g/mol
  • IUPAC Name : 2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
  • LogP : 4.258 (indicating lipophilicity)
  • Water Solubility : LogSw -4.22 (poorly soluble in water)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anticancer effects and other pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against different cancer cell lines:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • Caco-2 (human colorectal adenocarcinoma)

In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on Caco-2 cells, with a viability reduction of approximately 39.8% at a concentration of 100 µM compared to untreated controls (p < 0.001) . The A549 cells showed lesser susceptibility, indicating a selective action of the compound towards certain cancer types.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression, particularly causing accumulation in the G2/M phase.
  • Modulation of mitochondrial membrane potential leading to cell death .

Case Study 1: Antiproliferative Effects

A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited structure-dependent antiproliferative activity. The incorporation of fluorine substituents was correlated with enhanced activity against cancer cell lines .

Case Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling indicated that the biological activity of benzothiazole derivatives is influenced by their substituents' spatial distribution and electronic properties. This suggests potential pathways for optimizing the design of more effective derivatives .

Data Table: Biological Activity Summary

Activity Type Cell Line Concentration (µM) Viability Reduction (%) Statistical Significance
Anticancer ActivityA549100MinimalNot Significant
Anticancer ActivityCaco-210039.8p < 0.001

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